molecular formula C12H18N2O2 B11885598 NH2-Ph-C4-acid-NH2-Me

NH2-Ph-C4-acid-NH2-Me

Cat. No.: B11885598
M. Wt: 222.28 g/mol
InChI Key: JPGXUEFAQWNCEO-GZMMTYOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-Ph-C4-acid-NH2-Me involves the formation of an alkyl chain-based linker that connects two different ligands. One ligand is for an E3 ubiquitin ligase, and the other is for the target protein. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

NH2-Ph-C4-acid-NH2-Me can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

NH2-Ph-C4-acid-NH2-Me has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Employed in the development of targeted protein degradation strategies to study biological pathways and disease mechanisms.

    Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.

    Industry: Utilized in the production of specialized research chemicals and materials.

Mechanism of Action

NH2-Ph-C4-acid-NH2-Me functions as a linker in PROTACs, which work by forming a ternary complex with an E3 ubiquitin ligase and the target protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The process involves the recruitment of the E3 ligase to the target protein, leading to its selective degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH2-Ph-C4-acid-NH2-Me is unique due to its specific alkyl chain structure, which provides optimal flexibility and stability for the formation of PROTACs. This makes it particularly effective in facilitating the selective degradation of target proteins .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid

InChI

InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16)/t8-,11+/m0/s1

InChI Key

JPGXUEFAQWNCEO-GZMMTYOYSA-N

Isomeric SMILES

C[C@@H](C[C@H](CC1=CC=C(C=C1)N)N)C(=O)O

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O

Origin of Product

United States

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